1-Bromohexane-1,1,2,2-d4
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Overview
Description
1-Bromohexane-1,1,2,2-d4 is a deuterated derivative of 1-Bromohexane, an organobromine compound with the formula C6H13Br. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at specific positions in the molecule. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromohexane-1,1,2,2-d4 can be synthesized through the bromination of hexane-1,1,2,2-d4. The process typically involves the free-radical addition of hydrogen bromide to the deuterated alkene. This reaction is carried out under conditions that favor anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The use of deuterium oxide (D2O) and other deuterated reagents is common in these industrial processes.
Chemical Reactions Analysis
Types of Reactions
1-Bromohexane-1,1,2,2-d4 undergoes various chemical reactions typical of alkyl bromides. These include:
Nucleophilic Substitution Reactions: It reacts with nucleophiles to form substituted products.
Elimination Reactions: It can undergo dehydrohalogenation to form alkenes.
Formation of Grignard Reagents: It reacts with magnesium in dry ether to form Grignard reagents, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used under high temperatures.
Grignard Reagent Formation: Magnesium turnings in dry ether are used under an inert atmosphere.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes are the primary products.
Grignard Reagents: These intermediates can be further reacted to form a wide range of organic compounds.
Scientific Research Applications
1-Bromohexane-1,1,2,2-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
NMR Spectroscopy: The deuterium atoms provide distinct signals in NMR spectra, making it useful for studying molecular structures and dynamics.
Isotope Tracing: It is used in metabolic studies to trace the pathways of organic molecules in biological systems.
Organic Synthesis: It serves as a precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical industry
Mechanism of Action
The mechanism of action of 1-Bromohexane-1,1,2,2-d4 in chemical reactions involves the formation of a cyclic halonium ion intermediate during halogenation. This intermediate undergoes nucleophilic attack, leading to the formation of the final product. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect .
Comparison with Similar Compounds
Similar Compounds
1-Bromohexane: The non-deuterated version of the compound.
1-Fluorohexane: A similar compound with a fluorine atom instead of bromine.
1-Chlorohexane: A similar compound with a chlorine atom instead of bromine.
1-Iodohexane: A similar compound with an iodine atom instead of bromine.
Uniqueness
1-Bromohexane-1,1,2,2-d4 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and isotope tracing studies. The presence of deuterium atoms can also affect the physical and chemical properties of the compound, making it a valuable tool in various scientific research applications .
Biological Activity
1-Bromohexane-1,1,2,2-d4 is a deuterated derivative of 1-bromohexane, an organobromine compound widely utilized in organic synthesis and pharmaceutical applications. The presence of deuterium isotopes can influence its biological properties and mechanisms of action. This article reviews the biological activity of this compound, focusing on its effects on cellular functions, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C6H9BrD4
- CAS Number : 111-25-1
- Molar Mass : 169.07 g/mol
The biological activity of this compound is not extensively characterized; however, it is known to exhibit interactions with various cellular components. The deuteration may alter the kinetics of reactions involving this compound compared to its non-deuterated counterpart. Preliminary studies indicate that it may interfere with cellular signaling pathways and affect cell viability.
Biological Effects
1-Bromohexane has been documented to possess both antifungal and antibacterial properties. Notably:
- It inhibits the growth of Candida albicans and Escherichia coli , suggesting potential applications in antimicrobial therapies .
- The compound's interaction with cell membranes may disrupt normal cellular functions, leading to cytotoxic effects at higher concentrations.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various bromoalkanes, including 1-bromohexane derivatives. Results indicated that this compound demonstrated significant inhibition against both fungal and bacterial strains. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods .
Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against C. albicans |
---|---|---|
This compound | 32 | 16 |
Non-deuterated variant | 64 | 32 |
Cellular Impact Studies
Research focused on the effects of 1-bromohexane on mammalian cell lines revealed that exposure led to altered cell proliferation rates and increased apoptosis markers in treated cells compared to controls. Flow cytometry analyses showed a significant increase in early apoptotic cells after treatment with 50 μM concentrations .
Analytical Methods
To assess the biological activity of this compound effectively:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for quantifying the compound in biological samples.
- High-Performance Liquid Chromatography (HPLC) : Employed for separating and analyzing the compound in complex mixtures.
These methods ensure accurate measurement of concentration levels and facilitate understanding of the compound's pharmacokinetics.
Future Perspectives
Further research is essential to elucidate the precise mechanisms through which this compound exerts its biological effects. Investigations into its potential as a therapeutic agent against resistant microbial strains could open new avenues in drug development. Additionally, studies examining its interactions at the molecular level will provide insights into its role in cellular signaling pathways.
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDIARAMWBIKFW-NZLXMSDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC)C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.